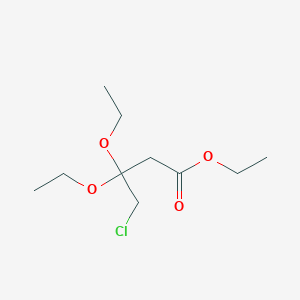
Ethyl 4-chloro-3,3-diethoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3,3-diethoxybutanoate is an organic compound with the molecular formula C10H19ClO4. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical industry. This compound is characterized by its chloro and diethoxy functional groups, which make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3,3-diethoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride to form ethyl 4-chloroacetoacetate. This intermediate is then reacted with ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and solvents, along with precise temperature and pressure control, is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3,3-diethoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The diethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form ethyl 4-chloro-3-hydroxybutanoate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 4-chloro-3-hydroxybutanoate.
Reduction: Ethyl 4-chloro-3-hydroxybutanoate.
Scientific Research Applications
Ethyl 4-chloro-3,3-diethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs and statins.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3,3-diethoxybutanoate involves its conversion into active intermediates through various chemical reactions. These intermediates can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, ethyl 4-chloro-3-hydroxybutanoate, can inhibit certain enzymes involved in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-hydroxybutanoate: A closely related compound used in the synthesis of statins.
Ethyl 4-chloroacetoacetate: An intermediate in the synthesis of ethyl 4-chloro-3,3-diethoxybutanoate.
Ethyl 3,3-diethoxybutanoate: Lacks the chloro group but shares similar reactivity.
Uniqueness
This compound is unique due to its combination of chloro and diethoxy functional groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry .
Properties
CAS No. |
65840-81-5 |
|---|---|
Molecular Formula |
C10H19ClO4 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
ethyl 4-chloro-3,3-diethoxybutanoate |
InChI |
InChI=1S/C10H19ClO4/c1-4-13-9(12)7-10(8-11,14-5-2)15-6-3/h4-8H2,1-3H3 |
InChI Key |
KWETZSXEFVGRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCl)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


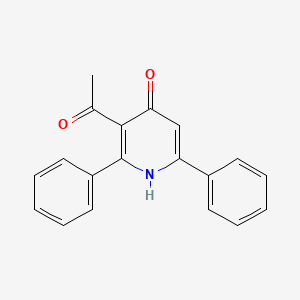
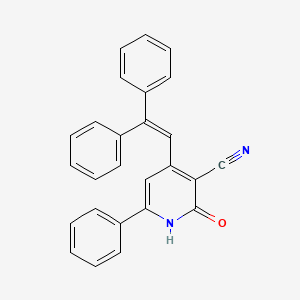
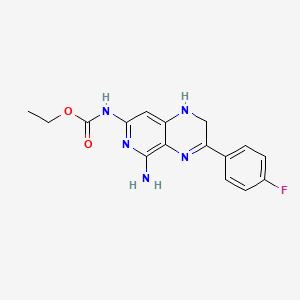
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)

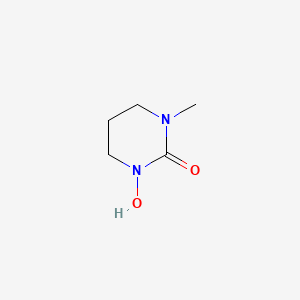
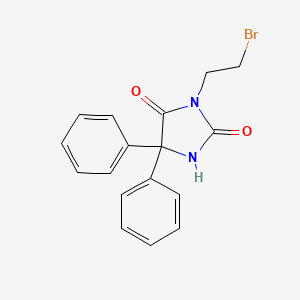
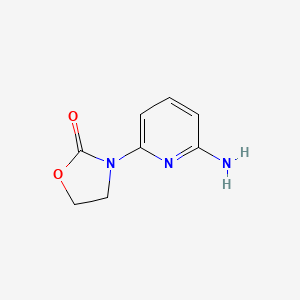
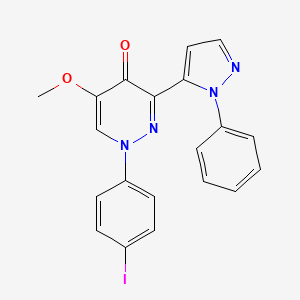
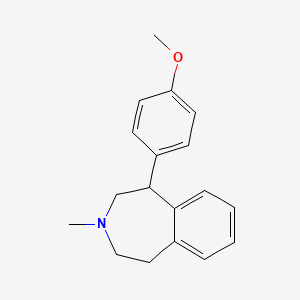

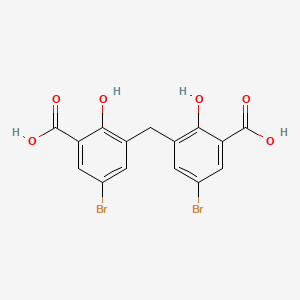
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
